molecular formula C20H26N2O3S B11291928 N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}cyclopropanecarboxamide

N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}cyclopropanecarboxamide

Cat. No.: B11291928
M. Wt: 374.5 g/mol
InChI Key: WJTBDSCAHFPRSR-UHFFFAOYSA-N
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Description

N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}cyclopropanecarboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropane ring, a pyrrole ring, and a sulfonyl group attached to a methylphenyl group. The presence of these functional groups makes it an interesting subject for chemical synthesis and analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}cyclopropanecarboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the reaction of a suitable amine with a diketone under acidic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the pyrrole derivative with a sulfonyl chloride in the presence of a base.

    Cyclopropanation: The cyclopropane ring can be formed by reacting the intermediate with a diazo compound under photochemical or thermal conditions.

    Final Coupling: The final step involves coupling the cyclopropane derivative with the carboxamide group using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}cyclopropanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}cyclopropanecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}cyclopropanecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby affecting their function. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-N’-(4-methylphenyl)sulfamide (DMST): This compound shares the sulfonyl group and methylphenyl group but lacks the pyrrole and cyclopropane rings.

    3,5-dimethyl-N-[(4-methylphenyl)methyl]aniline: This compound has a similar methylphenyl group but differs in the rest of its structure.

Uniqueness

N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}cyclopropanecarboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the cyclopropane and pyrrole rings, along with the sulfonyl group, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C20H26N2O3S

Molecular Weight

374.5 g/mol

IUPAC Name

N-[4,5-dimethyl-3-(4-methylphenyl)sulfonyl-1-propylpyrrol-2-yl]cyclopropanecarboxamide

InChI

InChI=1S/C20H26N2O3S/c1-5-12-22-15(4)14(3)18(19(22)21-20(23)16-8-9-16)26(24,25)17-10-6-13(2)7-11-17/h6-7,10-11,16H,5,8-9,12H2,1-4H3,(H,21,23)

InChI Key

WJTBDSCAHFPRSR-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(C(=C1NC(=O)C2CC2)S(=O)(=O)C3=CC=C(C=C3)C)C)C

Origin of Product

United States

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